3-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole
Description
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is a complex organic compound that features a unique combination of triazinoindole and dihydroisoquinoline structures
Properties
Molecular Formula |
C21H19N5S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C21H19N5S/c1-21(2)11-13-7-3-4-8-14(13)17(24-21)12-27-20-23-19-18(25-26-20)15-9-5-6-10-16(15)22-19/h3-10H,11-12H2,1-2H3,(H,22,23,26) |
InChI Key |
IPZLWMCLGBNNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and may require catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the process and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE can undergo a variety of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties, particularly as an iron chelator that can inhibit cancer cell proliferation by depleting intracellular iron levels
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE involves its interaction with molecular targets such as iron ions. By binding to ferrous ions, the compound can disrupt cellular processes that depend on iron, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used to treat iron overload conditions.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities
Uniqueness
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is unique due to its combined triazinoindole and dihydroisoquinoline structures, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other iron chelators and indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
